Clinical Efficacy in Myelodysplastic Syndrome: Ezatiostat Demonstrates Quantifiable Hematologic Improvement
In a Phase 1 dose-escalation clinical trial for myelodysplastic syndrome (MDS), Ezatiostat demonstrated a clear dose-response relationship for hematologic improvement. At the highest dose range of 4000-6000 mg/day, 11 hematologic improvement (HI) responses were observed, compared to a total of 17 HI responses across all 10 dose levels (200-6000 mg/day) [1]. This contrasts with GSTO-IN-2, a broad-spectrum GST inhibitor with no reported clinical efficacy data in MDS [2]. This clinical response data provides a quantifiable benchmark for Ezatiostat's activity in a relevant disease model.
| Evidence Dimension | Hematologic improvement (HI) response rate in MDS patients |
|---|---|
| Target Compound Data | 11 HI responses at 4000-6000 mg/day; 17 HI responses across all dose levels (200-6000 mg/day) |
| Comparator Or Baseline | GSTO-IN-2 (broad-spectrum GST inhibitor) |
| Quantified Difference | No reported clinical HI data for GSTO-IN-2 in MDS |
| Conditions | Phase 1 clinical trial (NCT00280631) in patients with low to intermediate-2 risk MDS |
Why This Matters
This clinical efficacy data is essential for researchers selecting a GSTP1-1 inhibitor for in vivo studies in MDS models, as it directly correlates target engagement with a therapeutic outcome.
- [1] Raza A, Galili N, Smith S, et al. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome. Blood. 2009;113(26):6533-6540. View Source
- [2] Adooq Bioscience. GSTO-IN-2 Datasheet. Product Cat. No. A12159. Available at: https://www.adooq.com/datasheet/A12159 View Source
